tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate
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Overview
Description
tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate: . It is known for its unique structure, which includes a tert-butyl group, a hydroxyphenoxy group, and a hexyl chain linked to a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate typically involves the reaction of tert-butyl carbamate with 6-(2-hydroxyphenoxy)hexyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate various biological processes and pathways .
Comparison with Similar Compounds
tert-Butyl N-(6-hydroxyhexyl)carbamate: Similar structure but lacks the hydroxyphenoxy group.
tert-Butyl N-(6-bromohexyl)carbamate: Contains a bromo group instead of a hydroxyphenoxy group.
Uniqueness: tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate is unique due to the presence of both the hydroxyphenoxy group and the carbamate functional group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
tert-butyl N-[6-(2-hydroxyphenoxy)hexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)22-16(20)18-12-8-4-5-9-13-21-15-11-7-6-10-14(15)19/h6-7,10-11,19H,4-5,8-9,12-13H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAKTAHUKHSHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCOC1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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